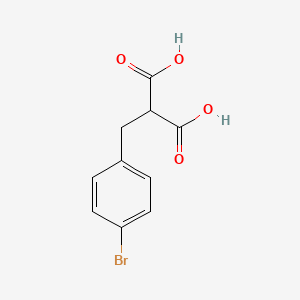

2-(4-Bromobenzyl)malonic acid

Descripción general

Descripción

2-(4-Bromobenzyl)malonic acid is a compound that can be associated with the family of bromobenzoic acids and malonic acid derivatives. While the specific compound 2-(4-Bromobenzyl)malonic acid is not directly studied in the provided papers, related compounds and their reactions are discussed, which can provide insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds often involves the alkylation of malonic ester derivatives. For instance, the synthesis of 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation is described, where the reaction of a brominated ester with dibenzyl ethylmalonate proceeds with Walden inversion . This suggests that similar methods could potentially be applied to synthesize 2-(4-Bromobenzyl)malonic acid by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Bromobenzyl)malonic acid has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 2-amino-5-bromobenzoic acid was analyzed using FT-IR, FT-Raman, and UV spectroscopy, along with DFT calculations . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray crystallography and compared with theoretical models . These studies provide a framework for understanding the molecular conformation and electronic properties of bromobenzyl derivatives.

Chemical Reactions Analysis

The reactivity of malonic acid derivatives, including those with bromine substituents, can be complex. The Ce4+-malonic/bromomalonic acid reactions are significant in the Belousov-Zhabotinsky oscillatory reaction, with CO2 evolution being a key aspect of the reaction mechanism . The study suggests that different reaction channels, such as recombination and decarboxylation, are influenced by the concentration of Ce4+ and the initial conditions. This information could be relevant to the reactivity of 2-(4-Bromobenzyl)malonic acid in similar oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl malonic acid derivatives can be inferred from related studies. The thermodynamic properties of 2-amino-5-bromobenzoic acid and 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were calculated, showing how standard heat capacity, entropy, and enthalpy changes correlate with temperature . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds were investigated, which could be indicative of the behavior of 2-(4-Bromobenzyl)malonic acid under various conditions .

Aplicaciones Científicas De Investigación

1. Solubility Measurements and the Dissolution Behavior of Malonic Acid

- Application Summary : This research focuses on the solubility measurements and the dissolution behavior of malonic acid in binary solvent mixtures of 2-propanol and ethyl acetate .

- Methods and Procedures : The equilibrium solubilities of malonic acid in 2-propanol and ethyl acetate mono solvents, as well as in (2-propanol + ethyl acetate) binary solvent mixtures, were determined from 278.15 to 313.15 K . The dissolution mechanism of malonic acid in these solvent mixtures was interpreted theoretically .

- Results and Outcomes : The inverse Kirkwood–Buff integrals method was applied and it was found that the value of δx1,3 is negative in high ethyl acetate fractions, but becomes positive at 2-propanol mole fractions greater than 0.60 at 298.15 K .

2. Preparation of Mono-Substituted Malonic Acid Half Oxyesters (SMAHOs)

- Application Summary : This research focuses on the preparation of mono-substituted malonic acid half oxyesters (SMAHOs), which are an attractive class of pronucleophiles in the design of eco-compatible syntheses .

- Methods and Procedures : A classical alkylation step of a malonate by an alkyl halide followed by a mono-saponification gave access to reagents bearing different substituents at the malonic position, including functionalized derivatives .

- Results and Outcomes : Both these transformations are characterized by their simplicity and efficiency, allowing a straightforward access to SMAHOs from cheap starting materials .

3. Designing and Constructing a Novel Artificial Pathway for Malonic Acid

- Application Summary : This research focuses on designing a novel artificial synthetic pathway of malonic acid .

- Methods and Procedures : In this pathway, oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .

- Results and Outcomes : The results of this research are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBILFWSEHZMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537051 | |

| Record name | [(4-Bromophenyl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzyl)malonic acid | |

CAS RN |

92013-18-8 | |

| Record name | [(4-Bromophenyl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)